molecular formula C18H15N3O3S B6068160 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B6068160
M. Wt: 353.4 g/mol
InChI Key: TZWOKCCJKCLBLQ-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide, also known as MPTN, is a compound that has gained interest in the scientific community due to its potential use in various applications.

Mechanism of Action

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to selectively bind to cancer cells, specifically targeting the mitochondria. Once inside the cancer cell, 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide disrupts the mitochondrial membrane potential, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has a low toxicity profile and does not cause significant damage to healthy cells. 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is its specific targeting of cancer cells, which may reduce the risk of side effects associated with traditional chemotherapy. However, one limitation is the need for further studies to determine the optimal dosage and administration method for 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide.

Future Directions

Future research on 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide could focus on optimizing its synthesis method, as well as further investigating its potential use as a cancer treatment. Additionally, studies could explore the use of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide in combination with other cancer therapies to enhance its effectiveness. Finally, research could also investigate the potential use of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide in other applications, such as imaging and detection of other diseases.
In conclusion, 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a compound that has gained interest in the scientific community due to its potential use in various applications. Its specific targeting of cancer cells, low toxicity profile, and potential therapeutic effects make it a promising candidate for further research and development.

Synthesis Methods

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzoyl chloride with 2-amino-5-methylthiazole, followed by the addition of phenylmagnesium bromide and methyl iodide. The resulting compound is then purified through recrystallization to obtain 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide.

Scientific Research Applications

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential use in various scientific applications, including as a fluorescent probe for imaging and detection of cancer cells, as well as a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-10-14(8-9-15(11)21(23)24)17(22)20-18-19-16(12(2)25-18)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWOKCCJKCLBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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